2-Methyl-3-phenylpropanoic acid
Overview
Description
2-Methyl-3-phenylpropanoic acid is an organic compound belonging to the class of phenylpropanoic acids. It is characterized by a benzene ring conjugated to a propanoic acid with a methyl group attached to the second carbon of the propanoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
The primary target of 2-Methyl-3-phenylpropanoic acid is Thermolysin , a protein produced by the bacterium Bacillus thermoproteolyticus . Thermolysin is a thermostable metalloproteinase, which plays a crucial role in the degradation of proteins and peptides .
Mode of Action
It’s known that the compound interacts with its target, potentially altering its function or activity
Biochemical Pathways
It’s known that the compound can be prepared using different microbial biotransformations starting from different prochiral and/or racemic substrates . For instance, (S)-2-Methyl-3-phenyl-1-propanol and (S)-2-methyl-3-phenylpropanal were prepared by biotransformation of 2-methyl cinnamaldehyde using the recombinant strain Saccharomyces cerevisiae BY4741ΔOye2Ks carrying a heterologous OYE gene from Kazachstania spencerorum .
Pharmacokinetics
It’s known that the compound is a small molecule, which may influence its bioavailability and pharmacokinetic profile .
Result of Action
Given its interaction with thermolysin, it may influence the activity of this protein and potentially affect related biological processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the biotransformation of 2-methyl cinnamaldehyde into (S)-2-Methyl-3-phenyl-1-propanol was optimized considering different parameters such as cell and substrate concentrations, phase ratio, pH, and temperature . This suggests that the compound’s action, efficacy, and stability can be influenced by the conditions under which it is used or administered.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-3-phenylpropanoic acid can be synthesized through several methods. One common approach involves the biotransformation of 2-methyl cinnamaldehyde using recombinant strains of Saccharomyces cerevisiae, which carry a heterologous OYE gene from Kazachstania spencerorum . Another method includes the oxidation of racemic 2-methyl-3-phenyl-1-propanol with acetic acid bacteria . Additionally, kinetic resolution of racemic this compound can be achieved by direct esterification with ethanol using dry mycelia of Rhizopus oryzae in an organic solvent .
Industrial Production Methods: Industrial production of this compound often involves large-scale microbial biotransformations due to their high enantio- and regio-selectivity, as well as their environmentally friendly nature . These methods are preferred over traditional chemical synthesis due to their efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-methyl-3-phenylpropanal.
Reduction: Reduction of the compound can yield 2-methyl-3-phenyl-1-propanol.
Substitution: The benzene ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: 2-Methyl-3-phenylpropanal
Reduction: 2-Methyl-3-phenyl-1-propanol
Substitution: Various substituted derivatives of the benzene ring
Scientific Research Applications
2-Methyl-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a valuable chiral building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of metabolic pathways and enzyme functions.
Industry: The compound is utilized in the production of flavors, fragrances, and other fine chemicals.
Comparison with Similar Compounds
2-Methyl-3-phenylpropanoic acid can be compared with other phenylpropanoic acids, such as:
Phenylpropanoic acid: Lacks the methyl group on the second carbon, resulting in different reactivity and applications.
Cinnamic acid: Contains a double bond in the propanoic acid chain, leading to distinct chemical properties and uses.
Phenylacetic acid: Has a shorter carbon chain, which affects its chemical behavior and applications.
Properties
IUPAC Name |
2-methyl-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIIDRLDHRQKPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1009-67-2 | |
Record name | alpha-Methylhydrocinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1009-67-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243716 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methyl-3-phenylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYL-3-PHENYLPROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF5Q3W2PVC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the absolute configuration of 2-methyl-3-phenylpropanoic acid?
A1: Research has established a connection between the configurations of various aryl- and alkyl-substituted 3-phenylpropanoic acids. For instance, (+)-2,3-diphenylpropanoic acid's configuration has been linked to that of (R)-(-)-2-phenylpropanoic acid. This was achieved by transforming both acids into (+)-1,2-diphenylpropane. Similarly, the configuration of (+)-2-methyl-3-phenylpropanoic acid has been related to (R)-(+)-3-phenyl-2-(2-thienyl)propanoic acid. [] This connection was made by converting both acids into (+)-2-methyl-1-phenylhexane. Additionally, (R)-(+)-3-phenyl-2-(2-thienyl)propanoic acid has been reduced to (-)-2-benzylhexanoic acid, thus clarifying the configuration of the latter. []
Q2: Can this compound be synthesized enantioselectively?
A2: Yes, several methods for the enantioselective synthesis of this compound have been explored:
- Preferential Crystallization: Racemic 2-benzoylamino-2-benzyl-3-hydroxypropanoic acid ((RS)-2) can be resolved using cinchonidine to yield optically pure (S)- and (R)-isomers. These can then be converted to (R)- and (S)-2-methyl-3-phenylpropanoic acid, respectively, through a series of reactions. [] Interestingly, (RS)-2 exists as a conglomerate at room temperature, making it suitable for optical resolution via preferential crystallization. [] This method has successfully yielded (S)- and (R)-isomers with high optical purity. []
- Enantioselective Alkylation: Using a chiral phase-transfer catalyst like (S)-4,4-dibutyl-2,6-bis(3,4,5-trifluorophenyl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepiniumbromide, the enantioselective alkylation of 2-[(4-chlorobenzyliden)amino]propanoic acid tert-butyl ester with benzyl bromide can be achieved. [] Subsequent hydrolysis affords (R)-2-amino-2-methyl-3-phenylpropanoic acid tert-butyl ester. []
- Asymmetric Hydrogenation: Walphos and its analogues, when used as ligands in rhodium-catalyzed asymmetric hydrogenation reactions, can produce (R)-2-methyl-3-phenylpropanoic acid from 2-methylcinnamic acid with high enantiomeric excess. []
- Threonine Aldolase Catalysis: Both l- and d-specific threonine aldolases have shown promise in the synthesis of β-hydroxy-α,α-dialkyl-α-amino acids, precursors to this compound. [] For example, the d-threonine aldolase from Pseudomonas sp. allows for the synthesis of (2R,3S)-2-amino-3-(2-fluorophenyl)-3-hydroxy-2-methylpropanoic acid, which can be further converted. [] This enzymatic approach offers high stereoselectivity and has been successfully applied on a preparative scale. []
Q3: What is a notable application of this compound in organic synthesis?
A3: (R)-2-methyl-3-phenylpropanoic acid has proven valuable in determining the absolute stereochemistry of zaragozic acid A (1), a potent squalene synthase inhibitor. [] Zaragozic acid A was degraded to (R)-(-)-2-methyl-3-phenylpropanoic acid, allowing researchers to deduce the configuration of the methyl group in the C1 alkyl side chain of zaragozic acid A. []
Q4: Is there any information available on the thermal decomposition of this compound?
A4: Gas-phase pyrolysis studies on this compound (5) revealed that it decomposes into toluene and carbonyl compounds under specific conditions. [] The pyrolysis, a homogeneous reaction, follows a first-order rate equation. [] The kinetic data and product analysis suggest a specific transition state for this elimination pathway. []
Q5: Are there any chiral auxiliaries that facilitate stereoselective synthesis using this compound derivatives?
A5: Yes, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate (Bbdmoic) has been successfully employed as a chiral auxiliary in the synthesis of enantiomerically pure this compound. [] The benzylation of the Zn-enolate derived from the 3-propanoyl derivative of (R)-Bbdmoic leads to the formation of this compound with an enantiomeric ratio of 99.5:0.5. []
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